4-chloro-3-(ethoxymethyl)-1-methyl-1H-pyrazole
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Overview
Description
4-chloro-3-(ethoxymethyl)-1-methyl-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with chloro, ethoxymethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(ethoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-3-(ethoxymethyl)pyrazole with methylating agents under specific conditions to introduce the methyl group at the 1-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(ethoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions may produce various substituted pyrazoles .
Scientific Research Applications
4-chloro-3-(ethoxymethyl)-1-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-3-(ethoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-3-(ethoxymethyl)-1-methyl-1H-pyrazole include:
- 4-chloro-3-methylphenol
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-bromobenzaldehyde .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
IUPAC Name |
4-chloro-3-(ethoxymethyl)-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-3-11-5-7-6(8)4-10(2)9-7/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHQSEMHPHOIKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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